Bienvenue dans la boutique en ligne BenchChem!

BChE-IN-2

Butyrylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics

BChE-IN-2 (compound 22) is a potent, highly selective butyrylcholinesterase inhibitor (Ki=0.099μM) with a unique mixed inhibition mechanism targeting both the catalytic active site and peripheral anionic site of BChE. Unlike generic cholinesterase inhibitors, its high selectivity for BChE over AChE makes it an essential pharmacological tool for dissecting BChE-specific roles in Alzheimer's pathology, validating HTS assays, and establishing potency benchmarks for novel Multi-Target Directed Ligands. Features a validated pyrimidine-pyridine dual-binding pharmacophore. Procure this well-characterized reference standard for reproducible, publication-ready results.

Molecular Formula C22H31N5
Molecular Weight 365.5 g/mol
Cat. No. B12422889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE-IN-2
Molecular FormulaC22H31N5
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CNCCCCCCCCCNC3=NC=CC=N3
InChIInChI=1S/C22H31N5/c1(3-5-9-14-24-22-25-15-10-16-26-22)2-4-8-13-23-17-19-18-27-21-12-7-6-11-20(19)21/h6-7,10-12,15-16,18,23,27H,1-5,8-9,13-14,17H2,(H,24,25,26)
InChIKeyWONNCXSFCXZQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BChE-IN-2: A Potent and Selective Butyrylcholinesterase Inhibitor for Alzheimer's Disease Research


BChE-IN-2 (also designated as compound 22) is a synthetic pyrimidine derivative that functions as a potent and selective inhibitor of butyrylcholinesterase (BChE) [1]. It belongs to a class of dual-binding site cholinesterase inhibitors, designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme [1]. This compound is primarily utilized in research settings to investigate the role of BChE in the pathophysiology of Alzheimer's disease (AD) and as a pharmacological tool to probe the therapeutic potential of selective BChE inhibition [1].

Why BChE-IN-2 Cannot Be Substituted by Generic Cholinesterase Inhibitors


BChE-IN-2 is not a generic cholinesterase inhibitor; its unique selectivity profile and binding mechanism preclude simple substitution with other in-class compounds. Unlike the clinically used dual inhibitors tacrine and rivastigmine, or the AChE-selective donepezil and galantamine [1], BChE-IN-2 exhibits a high degree of selectivity for BChE over AChE [2]. Furthermore, its inhibition of BChE follows a mixed mechanism, indicating a distinct interaction with the enzyme's active site compared to competitive inhibitors [2]. Substituting BChE-IN-2 with another BChE inhibitor would require a rigorous re-evaluation of experimental outcomes, as differences in selectivity, binding kinetics, and off-target effects can profoundly alter the interpretation of results in complex biological systems.

BChE-IN-2: Quantitative Differentiation and Performance Data vs. Key Comparators


BChE-IN-2 Demonstrates Superior BChE Inhibitory Potency Compared to the Reference Standard Donepezil

BChE-IN-2 is a significantly more potent inhibitor of equine butyrylcholinesterase (eqBChE) than the FDA-approved drug donepezil. BChE-IN-2 exhibits a Ki value of 0.099 μM (99 nM) against eqBChE, whereas donepezil shows an IC50 of 1.727 μM (1727 nM) in the same assay system [1]. This represents a greater than 17-fold difference in potency when comparing the inhibition constant (Ki) of BChE-IN-2 to the half-maximal inhibitory concentration (IC50) of donepezil, underscoring the compound's enhanced ability to bind and inhibit the target enzyme.

Butyrylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics

BChE-IN-2 Exhibits a Mixed-Mode Inhibition Mechanism, Distinct from Reference Inhibitors

BChE-IN-2 acts as a mixed inhibitor of eqBChE, a mechanism distinct from the competitive inhibition exhibited by many reference compounds [1]. This means BChE-IN-2 can bind to both the free enzyme and the enzyme-substrate complex, altering both substrate affinity (Km) and maximum reaction velocity (Vmax). The study reported an α value of 10 for BChE-IN-2, which quantitatively indicates a strong preference for binding to the free enzyme over the enzyme-substrate complex [1]. In contrast, clinically used cholinesterase inhibitors like donepezil and galantamine are primarily competitive inhibitors of AChE [2].

Enzyme Inhibition Mechanism BChE Kinetics Drug-Target Interaction

BChE-IN-2 Shows Pronounced Selectivity for BChE Over AChE, a Key Differentiator

BChE-IN-2 demonstrates a marked selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). At a concentration of 9 μM, BChE-IN-2 inhibits eqBChE by 94%, while its inhibition of Electrophorus electricus AChE (EeAChE) at the same concentration is substantially lower [1]. This selectivity profile is in stark contrast to the dual cholinesterase inhibitor tacrine, which potently inhibits both enzymes (IC50 values: AChE = 41.0 nM, BChE = 3.7 nM) and the BChE-selective clinical candidate rivastigmine [1][2].

Selectivity Profile BChE vs AChE Target Engagement

BChE-IN-2 Demonstrates Blood-Brain Barrier Permeability, a Prerequisite for CNS-Targeted Research

BChE-IN-2 was predicted to be blood-brain barrier (BBB) permeable in computational models, a critical feature for any compound intended for central nervous system (CNS) research [1]. This is in contrast to some other cholinesterase inhibitors which have limited brain penetration. The prediction is based on in silico ADME (Absorption, Distribution, Metabolism, Excretion) analysis, suggesting the compound has favorable physicochemical properties for crossing the BBB [1]. While this is a predicted property, it is a key differentiator from compounds that are known to be BBB-impermeable or have poor CNS bioavailability.

Blood-Brain Barrier Permeability CNS Drug Delivery ADME Properties

BChE-IN-2 Exhibits Low Cytotoxicity in Human Brain Cell Lines

BChE-IN-2 was among the most active compounds in the series that demonstrated low cytotoxicity when tested on a human brain cell line [1]. This is a critical parameter for distinguishing a viable research tool from a compound with confounding toxic effects. The study highlights that the most active cholinesterase inhibitors, including BChE-IN-2, were well-tolerated by the cells, which contrasts with the known hepatotoxicity of the first-generation cholinesterase inhibitor tacrine [1][2].

Cytotoxicity Safety Profile In Cellulo Assay

BChE-IN-2: Recommended Research and Industrial Application Scenarios


Investigating the Role of BChE in Advanced Alzheimer's Disease Pathology

BChE-IN-2 is ideally suited for in vitro and in vivo studies aimed at dissecting the specific contribution of BChE to cholinergic dysfunction in Alzheimer's disease. Its high potency and selectivity for BChE over AChE [1] allow researchers to selectively inhibit BChE activity in cellular or animal models, thereby mimicking the enzymatic profile of the advanced AD brain where BChE levels are elevated. This facilitates the study of BChE's role in Aβ plaque formation and tau hyperphosphorylation, processes that are independent of AChE.

Use as a Pharmacological Tool in Enzyme Kinetic and Mechanistic Studies

The mixed inhibition mechanism of BChE-IN-2 [1] makes it a valuable tool for enzymologists and pharmacologists studying the kinetics of cholinesterases. By binding to both the free enzyme and the enzyme-substrate complex, BChE-IN-2 provides a unique probe to investigate the conformational dynamics of BChE and to differentiate it from competitive inhibitors like donepezil. This is particularly useful for structure-activity relationship (SAR) studies and for validating computational models of ligand-enzyme interactions.

Screening and Characterization of Novel Multi-Target Directed Ligands (MTDLs)

BChE-IN-2 can serve as a benchmark compound for the development and evaluation of novel Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease. Its robust BChE inhibition profile [1] provides a strong baseline for comparing the BChE-inhibitory component of new compounds. Researchers can use BChE-IN-2 to validate assay systems and to establish the potency and selectivity threshold that new MTDLs must meet or exceed to be considered for further development.

Reference Standard for In Vitro BChE Inhibition Assays in Drug Discovery

Given its well-characterized inhibitory constants (Ki = 0.099 μM) and high selectivity [1], BChE-IN-2 is an excellent candidate for use as a reference standard in high-throughput screening (HTS) assays designed to identify new BChE inhibitors. Its consistent performance in Ellman's assay [1] provides a reliable benchmark for normalizing data across different experimental runs and for comparing the activity of new chemical entities, thereby enhancing the reproducibility and robustness of drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for BChE-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.